molecular formula C20H20N2O4 B6546460 N-(4-ethoxyphenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide CAS No. 906146-53-0

N-(4-ethoxyphenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide

Cat. No. B6546460
CAS RN: 906146-53-0
M. Wt: 352.4 g/mol
InChI Key: DMTJBTCYJGEURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide, or 4-EPI-MQ, is a synthetic compound with a wide range of potential applications in scientific research. 4-EPI-MQ is structurally related to the isoquinoline family of compounds and is known for its interesting properties. 4-EPI-MQ is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is responsible for the production of nitric oxide in the body. By inhibiting NOS, 4-EPI-MQ can be used to study the effects of nitric oxide on various biochemical and physiological processes.

Mechanism of Action

4-EPI-MQ is a potent inhibitor of the enzyme nitric oxide synthase (N-(4-ethoxyphenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide), which is responsible for the production of nitric oxide in the body. By inhibiting N-(4-ethoxyphenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide, 4-EPI-MQ prevents the production of nitric oxide, which in turn affects various biochemical and physiological processes. For example, 4-EPI-MQ has been shown to inhibit the production of nitric oxide in the vascular endothelium, resulting in the inhibition of vasodilation. Additionally, 4-EPI-MQ has been shown to inhibit the production of nitric oxide in platelets, resulting in the inhibition of platelet aggregation.
Biochemical and Physiological Effects
The inhibition of nitric oxide synthase by 4-EPI-MQ has a number of biochemical and physiological effects. For example, 4-EPI-MQ has been shown to inhibit the production of nitric oxide in the vascular endothelium, resulting in the inhibition of vasodilation. Additionally, 4-EPI-MQ has been shown to inhibit the production of nitric oxide in platelets, resulting in the inhibition of platelet aggregation. Furthermore, 4-EPI-MQ has been shown to inhibit the production of nitric oxide in the brain, resulting in the inhibition of neurotransmission.

Advantages and Limitations for Lab Experiments

The use of 4-EPI-MQ in laboratory experiments has a number of advantages and limitations. One advantage of using 4-EPI-MQ is that it is a potent inhibitor of nitric oxide synthase, making it an ideal tool for studying the effects of nitric oxide on various biochemical and physiological processes. Additionally, 4-EPI-MQ is relatively easy to synthesize and is available in a variety of concentrations, allowing for precise control of the concentration of the compound in experiments. A limitation of using 4-EPI-MQ is that it can have a toxic effect on cells at high concentrations, so it is important to use the lowest concentration of the compound that is necessary for the experiment.

Future Directions

The potential applications of 4-EPI-MQ in scientific research are vast. In the future, 4-EPI-MQ could be used to study the role of nitric oxide in the regulation of various diseases, such as cancer, Alzheimer’s disease, and cardiovascular disease. Additionally, 4-EPI-MQ could be used to study the role of nitric oxide in the regulation of various physiological processes, such as metabolism, reproduction, and the immune system. Furthermore, 4-EPI-MQ could be used to study the role of nitric oxide in the regulation of various physiological processes, such as pain, inflammation, and cell death. Finally, 4-EPI-MQ could be used to study the role of nitric oxide in the regulation of various neurological processes, such as learning and memory.

Synthesis Methods

4-EPI-MQ can be synthesized by a number of different methods, but the most common is a two-step synthesis. The first step involves the reaction of 4-ethoxyphenol with 2-methyl-1-oxo-1,2-dihydroisoquinoline-5-yl)oxy]acetamide in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 4-EPI-MQ, in high yield. The second step involves the purification of the product, which can be done by recrystallization or chromatography.

Scientific Research Applications

4-EPI-MQ has a number of potential applications in scientific research. It can be used to study the effects of nitric oxide on various biochemical and physiological processes. For example, 4-EPI-MQ has been used to study the role of nitric oxide in the regulation of blood pressure, the regulation of vascular tone, and the regulation of platelet aggregation. Additionally, 4-EPI-MQ has been used to study the role of nitric oxide in the regulation of inflammation, cell proliferation and apoptosis, and the regulation of neurotransmission.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-25-15-9-7-14(8-10-15)21-19(23)13-26-18-6-4-5-17-16(18)11-12-22(2)20(17)24/h4-12H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTJBTCYJGEURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide

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